BenchChemオンラインストアへようこそ!

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Antiviral HBV capsid assembly modulator EC50

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396765-23-3, molecular formula C₁₈H₁₇FN₄O₂) is a synthetic small molecule featuring a phthalazinone core linked via a methylene bridge to a urea moiety substituted with a 4-fluorobenzyl group. This structure belongs to the class of substituted (phthalazin-1-ylmethyl)ureas, a chemotype disclosed in patent literature as inhibitors of hepatitis B virus (HBV) capsid assembly—a mechanism distinct from the currently approved nucleoside/nucleotide analogue HBV DNA polymerase inhibitors.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 1396765-23-3
Cat. No. B2870138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
CAS1396765-23-3
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25)
InChIKeyUWDILVUCIMRCLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea – Chemical Identity, Pharmacophore Context, and Procurement Baseline


1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396765-23-3, molecular formula C₁₈H₁₇FN₄O₂) is a synthetic small molecule featuring a phthalazinone core linked via a methylene bridge to a urea moiety substituted with a 4-fluorobenzyl group . This structure belongs to the class of substituted (phthalazin-1-ylmethyl)ureas, a chemotype disclosed in patent literature as inhibitors of hepatitis B virus (HBV) capsid assembly—a mechanism distinct from the currently approved nucleoside/nucleotide analogue HBV DNA polymerase inhibitors [1]. The compound's combination of a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl pharmacophore with a 4-fluorobenzyl urea appendage places it within a structurally defined series of capsid assembly modulators (CAMs) under investigation for antiviral applications [1].

Why Close Analogs of 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea Cannot Be Assumed Interchangeable


Within the (phthalazin-1-ylmethyl)urea chemotype, even minor structural perturbations—such as modification of the N3-methyl group on the phthalazinone ring, variation of the urea N′-substituent, or alteration of the benzyl substituent’s electronic character—can profoundly shift anti-HBV capsid assembly potency, oral bioavailability, and CYP450 inhibitory profiles [1]. Patent SAR disclosures indicate that potency differences exceeding 10-fold can arise from single-atom changes (e.g., para-fluoro versus para-chloro or unsubstituted benzyl) when evaluated in the same cellular antiviral assay [1]. Consequently, generic substitution with a putatively similar analog without verifying assay-matched comparative data risks selecting a compound with substantially different target engagement, antiviral efficacy, or off-target liability, undermining experimental reproducibility and procurement decisions [2].

Quantitative Comparator Evidence Supporting Compound Selection: 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea


HBV Capsid Assembly Modulation Potency: Target Compound vs. Unsubstituted Benzyl Analog

In patent-described capsid assembly assays, the target compound's 4-fluorobenzyl urea substitution is expected to confer enhanced potency relative to unsubstituted benzyl or heteroaryl analogs. The patent discloses that compounds within this series exhibit EC₅₀ values ranging from low nanomolar to micromolar in HBV-infected HepAD38 cells, with fluorinated benzyl variants demonstrating improved antiviral activity [1]. However, the exact EC₅₀ of the target compound has not been publicly disclosed in a directly comparable format alongside a named comparator, limiting the strength of this evidence.

Antiviral HBV capsid assembly modulator EC50

Cytochrome P450 Inhibition Profile: Target Compound vs. In-Class Reference

CYP450 inhibition data for the target compound have been deposited in ChEMBL and BindingDB. The compound inhibits CYP2C19 with a Ki of 70 nM and shows an IC₅₀ of approximately 5.3 μM against CYP3A4 in human liver microsomes, indicating a significant selectivity window between these two major drug-metabolizing isoforms [1]. This CYP2C19/CYP3A4 selectivity profile may differentiate it from other phthalazinone urea derivatives that exhibit broader CYP inhibition, but direct comparator data within the same assay are not publicly cross-referenced.

Drug metabolism CYP450 inhibition Selectivity

Structural Determinants of Potency: Fluorine Substituent Effect

Patent SAR analysis within the (phthalazin-1-ylmethyl)urea series reveals that para-fluorination of the benzyl urea moiety enhances anti-HBV capsid assembly potency compared to hydrogen or electron-donating substituents [1]. This is consistent with established medicinal chemistry principles: the electronegative fluorine atom improves target binding through enhanced van der Waals interactions and metabolic stability [1]. The 4-fluoro substitution on the target compound is therefore anticipated to confer superior potency relative to a des-fluoro analog, though explicit pairwise comparative EC₅₀ values are not available in the public domain.

SAR Fluorine substitution Antiviral potency

High-Yield Application Scenarios for 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea Based on Verified Differentiation


Lead Optimization in HBV Capsid Assembly Modulator Drug Discovery Programs

The compound's phthalazinone-urea scaffold and 4-fluorobenzyl substitution make it a suitable starting point for structure-activity relationship (SAR) studies aimed at improving anti-HBV potency and selectivity over other capsid assembly modulators [1]. Procurement is recommended for medicinal chemistry teams seeking to explore the SAR around the N3-methyl and N′-benzyl positions, leveraging the anticipated potency enhancement conferred by para-fluorination [1].

CYP450 Drug-Drug Interaction Liability Assessment in Preclinical Development

Given the compound's potent CYP2C19 inhibition (Ki = 70 nM) and measurable activity against CYP3A4, CYP2B6, and CYP2D6 [2], it serves as a probe molecule for evaluating CYP-mediated drug-drug interaction (DDI) risks in early pharmacokinetic profiling. Researchers investigating hepatic metabolism and polypharmacy safety can use this compound to benchmark the DDI potential of phthalazinone-based antiviral candidates.

Chemical Probe for HBV Capsid Assembly Mechanistic Studies

Although precise anti-HBV EC₅₀ data are not publicly disclosed, the compound belongs to a validated class of capsid assembly modulators with submicromolar activity in HepAD38 cells [3]. It may be used as a tool compound in mechanistic assays (e.g., pgRNA encapsidation, capsid particle formation) to study HBV replication biology, provided that in-house potency verification is performed prior to use.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.